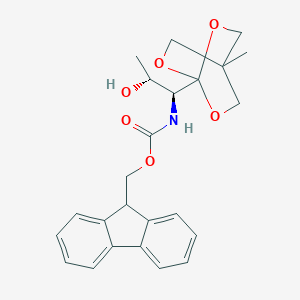

N-Fmoc-L-threonine obo ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-L-threonine obo ester is a chemical compound used primarily in the field of organic synthesis. It is a derivative of L-threonine, an essential amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often utilized in peptide synthesis due to its stability and ease of removal under basic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-threonine obo ester typically involves the protection of the amino group of L-threonine with the Fmoc group. This can be achieved by reacting L-threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting Fmoc-L-threonine is then esterified to form the obo ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-L-threonine obo ester undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Esterification: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Substitution: The hydroxyl group of threonine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Esterification: Acidic or basic hydrolysis conditions are used to convert the ester group to a carboxylic acid.

Substitution: Nucleophiles such as amines or alcohols can react with the hydroxyl group under appropriate conditions.

Major Products Formed

Deprotection: Removal of the Fmoc group yields L-threonine.

Esterification: Hydrolysis of the ester group yields Fmoc-L-threonine.

Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Fmoc-L-threonine obo ester is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of synthetic peptides for research and commercial purposes.

Wirkmechanismus

The primary mechanism of action of N-Fmoc-L-threonine obo ester involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of threonine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Fmoc-L-serine obo ester

- N-Fmoc-L-tyrosine obo ester

- N-Fmoc-L-cysteine obo ester

Uniqueness

N-Fmoc-L-threonine obo ester is unique due to the presence of both a hydroxyl and an amino group on the threonine residue. This dual functionality allows for diverse chemical modifications and reactions, making it a versatile building block in peptide synthesis. Compared to similar compounds, this compound offers distinct reactivity due to the hydroxyl group, which can participate in additional chemical reactions .

Biologische Aktivität

N-Fmoc-L-threonine Obo ester is a specialized compound used primarily in peptide synthesis, particularly due to its protective groups that enhance the stability and reactivity of peptides. This article delves into its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Fmoc Group : Fluorenylmethoxycarbonyl (Fmoc) protects the amino group.

- OBO Group : The OBO (ortho-nitrophenyl) group provides additional protection for the hydroxyl group on the threonine side chain.

The molecular formula for this compound is C22H23N1O5, with a molecular weight of approximately 381.43 g/mol .

Synthesis

The synthesis of this compound typically involves:

- Protection of Functional Groups : Initial protection of the amino and hydroxyl groups using Fmoc and OBO respectively.

- Coupling Reactions : The compound is then coupled with other amino acids in solid-phase peptide synthesis (SPPS).

- Deprotection : After peptide assembly, the protective groups are removed selectively to yield the final peptide product.

The common reagents used include dichloromethane as a solvent and bases like N,N-diisopropylethylamine.

Biological Activity

This compound exhibits significant biological activity primarily through its role in peptide synthesis. Its protective groups allow for:

- Selective Coupling : Facilitating the formation of peptides without interference from side reactions.

- Stability Under Various Conditions : The compound remains stable under acidic conditions while being labile under basic conditions, which is crucial for selective deprotection strategies during peptide assembly.

Applications in Research

Research involving this compound focuses on several key areas:

- Peptide Synthesis : It serves as a critical building block in synthesizing various bioactive peptides.

- Protein Interactions : Studies have shown that its protective groups can influence the stability and reactivity of peptides, impacting their biological activity .

- Enzyme-Substrate Dynamics : The compound contributes to understanding biochemical pathways by serving as a substrate in enzyme-catalyzed reactions.

Case Studies

Several studies have highlighted the utility of this compound in biological contexts:

- Peptide Stability Studies : Research demonstrated that peptides synthesized using this compound exhibited enhanced stability against proteolytic degradation compared to those synthesized with less stable protecting groups .

- Enzyme Activity Modulation : In vitro studies showed that peptides containing this compound could modulate enzyme activity, providing insights into enzyme-substrate interactions and potential therapeutic applications .

- Cancer Research : Compounds derived from this compound have been investigated for their potential anti-cancer properties, with preliminary results indicating that certain peptides may inhibit tumor growth in cell line studies .

Comparative Analysis

To better understand the significance of this compound within the context of peptide synthesis, a comparative analysis with other similar compounds is presented below:

| Compound | Protecting Group | Hydroxyl Group Protection | Primary Use Case |

|---|---|---|---|

| This compound | Fmoc | OBO | Peptide synthesis |

| N-Boc-L-threonine | Boc | None | Peptide synthesis |

| N-Cbz-L-threonine | Cbz | None | Peptide synthesis |

| N-Fmoc-L-serine Allyl Ester | Fmoc | Allyl | Peptide synthesis |

This table illustrates how this compound stands out due to its dual protection strategy, which enhances its utility in complex peptide synthesis while providing stability under specific reaction conditions .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-15(26)21(24-29-12-23(2,13-30-24)14-31-24)25-22(27)28-11-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,26H,11-14H2,1-2H3,(H,25,27)/t15-,21+,23?,24?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIDOYRXNADNKK-RTQYLIPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C12OCC(CO1)(CO2)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.